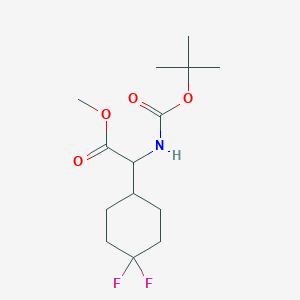

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate (CAS: 394735-65-0) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4,4-difluorocyclohexyl substituent, and a methyl ester group. Its molecular formula is C₁₃H₂₁F₂NO₄, with a molar mass of 293.31 g/mol . The compound exhibits a predicted density of 1.21 g/cm³ and a boiling point of 410.7 ±25.0 °C . The Boc group enhances stability during synthetic processes, while the difluorocyclohexyl moiety may influence lipophilicity and conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

methyl 2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-10(11(18)20-4)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZUXFAAJYZBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the difluorocyclohexyl group:

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The difluorocyclohexyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from analogs in the following categories:

Structural Analogs: Functional Group Variations

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS: 394735-65-0) Molecular Formula: C₁₃H₂₀F₂NO₄ Key Differences: Replaces the methyl ester with a carboxylic acid group. Impact: Increased polarity (pKa = 3.94 ±0.10) enhances water solubility but reduces membrane permeability compared to the methyl ester .

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate (EN300-207176) Molecular Formula: C₁₁H₁₉NO₄ Key Differences: Lacks the Boc-amino group and uses a tert-butyl ester instead of methyl.

Physicochemical Property Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|

| Methyl 2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetate | C₁₃H₂₁F₂NO₄ | 293.31 | Boc-amino, methyl ester, difluoro | 410.7 ±25.0 | - |

| (S)-2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid | C₁₃H₂₀F₂NO₄ | 292.29 | Boc-amino, carboxylic acid, difluoro | - | 3.94 ±0.10 |

| tert-Butyl 2-(4,4-difluorocyclohexyl)acetate | C₁₁H₁₉NO₄ | - | tert-butyl ester, difluoro | - | - |

Notes:

- The methyl ester derivative exhibits higher lipophilicity than the carboxylic acid analog, favoring passive diffusion in biological systems.

- Fluorine atoms in the cyclohexyl group enhance metabolic stability and may influence binding affinity in drug-receptor interactions .

Co-Crystal Formulation

2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid compound with acetic acid (1:1)

Stability and Reactivity

- The Boc group is acid-labile but stable under basic conditions, allowing selective deprotection .

- Methyl esters hydrolyze faster than tert-butyl esters under basic conditions, offering tunable reactivity in multi-step syntheses .

Research Findings and Data Gaps

- Data Availability : Physical properties (e.g., melting points, solubility) for tert-butyl analogs and co-crystal forms are incomplete, limiting direct comparisons.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C13H20F2N2O4

CAS Number : 2270904-94-2

Molecular Weight : 288.31 g/mol

Structural Representation : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. The presence of difluorocyclohexyl moiety suggests potential lipophilicity and interaction with biological membranes.

Biological Activity Overview

The biological activity of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

- P-glycoprotein Modulation : Similar compounds have shown interactions with P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. Studies indicate that modifications in the structure can enhance or inhibit P-gp activity, affecting drug bioavailability and efficacy .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by modulating pathways involved in cancer cell proliferation and survival. For instance, compounds that increase intracellular drug accumulation have been noted to reverse resistance mechanisms in cancer cells .

Case Study 1: Anticancer Properties

A study conducted on a series of amino acid-derived thiazole compounds demonstrated that structural modifications similar to those in Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate could significantly enhance the cytotoxicity against various cancer cell lines. The lead compound exhibited a notable increase in intracellular drug concentration, leading to reduced tumor growth in vivo without significant side effects .

Case Study 2: Pharmacokinetic Studies

Research involving pharmacokinetic profiling indicated that compounds with similar structures showed favorable absorption characteristics and metabolic stability. The presence of the Boc group was found to protect against premature hydrolysis, allowing for enhanced bioavailability when administered orally .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | P-gp Interaction | Antitumor Activity | Bioavailability |

|---|---|---|---|

| Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate | Moderate | Yes | High |

| (S)-N-(2-benzoylphenyl)-2-(thiazole-4-carboxamide) | Strong | Yes | Moderate |

| (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoate | Weak | No | Low |

Q & A

Q. What are the common synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate?

The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) protecting group to the amine moiety using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or DMAP) .

- Step 2 : Formation of the 4,4-difluorocyclohexylacetate backbone via alkylation or coupling reactions. For example, Grignard reagents or palladium-catalyzed cross-coupling may be employed to attach the difluorocyclohexyl group .

- Step 3 : Esterification of the carboxylic acid intermediate with methanol, often using DCC (dicyclohexylcarbodiimide) or EDCI as coupling agents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is used to isolate the product in high purity (>98%) .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) .

- X-ray Crystallography : Resolves solid-state conformation (e.g., monoclinic P21/n space group, a = 7.58 Å, b = 14.70 Å, c = 18.14 Å) .

Q. What are typical applications of this compound in medicinal chemistry research?

This compound serves as:

- A Boc-protected intermediate for synthesizing fluorinated peptides or peptidomimetics, leveraging the 4,4-difluorocyclohexyl group to enhance metabolic stability and membrane permeability .

- A precursor for prodrugs targeting enzymes like proteases, where the ester moiety facilitates hydrolysis in vivo .

Advanced Research Questions

Q. How does the 4,4-difluorocyclohexyl group influence the compound’s reactivity and conformational stability?

The geminal difluoro substitution:

- Conformational Effects : Restricts cyclohexane ring flexibility via the gem-difluoro effect, favoring chair conformations with axial fluorine atoms. This rigidity impacts steric interactions in catalytic reactions .

- Electronic Effects : Fluorine’s electronegativity polarizes adjacent C-H bonds, potentially altering nucleophilic/electrophilic reactivity at the acetamide group .

- Stability : Enhances resistance to oxidative degradation compared to non-fluorinated analogs, as shown in accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Challenges : Ester group flexibility and fluorine’s low electron density complicate crystal lattice formation.

- Solutions :

Q. How can reaction by-products be analyzed during synthesis?

Q. Are there computational studies predicting the compound’s interactions with biological targets?

- Molecular Docking : Simulations suggest the 4,4-difluorocyclohexyl group occupies hydrophobic pockets in protease active sites (e.g., SARS-CoV-2 main protease) .

- DFT Calculations : Predict bond dissociation energies (BDEs) for the Boc group (~25 kcal/mol), guiding stability under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.